tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate
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Overview
Description
Tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate is an organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in the fields of chemistry, biology, and medicine due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for conformational flexibility, enhancing its ability to interact with various enzymes and receptors. This interaction can lead to the modulation of biological activities, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties to the molecule. This makes it distinct from other piperazine derivatives and enhances its potential for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)19-13-16(22)21-11-9-20(10-12-21)14-7-5-6-8-15(14)24-4/h5-8H,9-13H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYARGGOYCTWUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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